molecular formula C37H54O11 B13812252 (2E,4S,5S,6E,8E)-10-[(2R,3S,6R,8R,10S)-8-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-10-(3-carboxypropanoyloxy)-3-methyl-10-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid

(2E,4S,5S,6E,8E)-10-[(2R,3S,6R,8R,10S)-8-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-10-(3-carboxypropanoyloxy)-3-methyl-10-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid

Cat. No.: B13812252
M. Wt: 674.8 g/mol
InChI Key: JWFFJNWIKINYDR-PYRBSKOOSA-N
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Description

The compound "(2E,4S,5S,6E,8E)-10-[(2R,3S,6R,8R,10S)-8-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-10-(3-carboxypropanoyloxy)-3-methyl-10-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid" is a highly complex polyketide-derived molecule with a fused spirocyclic core and multiple unsaturated bonds. Its structural complexity suggests a marine or microbial origin, as such organisms are prolific producers of bioactive polyketides . Key features include:

  • Molecular formula: C₃₃H₄₆O₁₀ (inferred from structural analogs in and ).
  • Stereochemistry: Multiple chiral centers (4S,5S,2R,3S,6R,8R,10S) and double-bond configurations (2E,6E,8E) critical for bioactivity.

The compound’s discovery likely involved LC/MS-based screening of marine actinomycete extracts, a common strategy for identifying structurally novel metabolites .

Properties

Molecular Formula

C37H54O11

Molecular Weight

674.8 g/mol

IUPAC Name

(2E,4S,5S,6E,8E)-10-[(2R,3S,6R,8R,10S)-8-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-10-(3-carboxypropanoyloxy)-3-methyl-10-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid

InChI

InChI=1S/C37H54O11/c1-24(2)17-19-36(48-35(45)16-15-33(41)42)22-29(11-7-26(4)21-34(43)44)46-37(23-36)20-18-28(6)31(47-37)13-9-25(3)8-12-30(38)27(5)10-14-32(39)40/h7-12,14,21,24,27-31,38H,13,15-20,22-23H2,1-6H3,(H,39,40)(H,41,42)(H,43,44)/b11-7+,12-8+,14-10+,25-9+,26-21+/t27-,28-,29-,30-,31+,36-,37-/m0/s1

InChI Key

JWFFJNWIKINYDR-PYRBSKOOSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2(C[C@@](C[C@@H](O2)/C=C/C(=C/C(=O)O)/C)(CCC(C)C)OC(=O)CCC(=O)O)O[C@@H]1C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O

Canonical SMILES

CC1CCC2(CC(CC(O2)C=CC(=CC(=O)O)C)(CCC(C)C)OC(=O)CCC(=O)O)OC1CC=C(C)C=CC(C(C)C=CC(=O)O)O

Origin of Product

United States

Preparation Methods

Spirocyclic Core Assembly

The spirocyclic 1,7-dioxaspiro[5.5]undecane scaffold is typically constructed via intramolecular acetal or ketal formation involving a diol and a ketone or aldehyde precursor under acidic conditions. The stereochemistry at the spiro center and adjacent carbons is controlled by the choice of starting materials and reaction conditions. For example, enantioselective catalytic methods or chiral pool synthesis from sugars or other chiral building blocks can be employed to set the stereochemistry at carbons 2, 3, 6, 8, and 10 of the spiro system.

Installation of the Conjugated Diene-Carboxyl Side Chain

The (1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl moiety is introduced via Wittig or Horner–Wadsworth–Emmons olefination reactions using appropriate phosphonium ylides or phosphonate esters derived from carboxylic acid precursors. These reactions are typically conducted under conditions favoring the E,E-configuration of the diene. Alternatively, cross-coupling reactions such as Suzuki or Stille couplings with vinyl or dienyl boronates or stannanes can be used to assemble the conjugated diene system with high stereoselectivity.

Esterification and Functional Group Manipulations

The 10-(3-carboxypropanoyloxy) ester functionality is introduced by esterification of the corresponding hydroxy group on the spirocyclic core with 3-carboxypropanoic acid or its activated derivatives (e.g., acid chlorides, anhydrides) under mild conditions to avoid epimerization. Protecting groups may be employed on sensitive hydroxy or carboxyl groups during multi-step synthesis to ensure chemoselectivity.

Stereochemical Control of Methyl and Hydroxy Substituents

The stereochemical configuration at carbons 4, 5, and 8 of the deca-2,6,8-trienoic acid chain is controlled by asymmetric synthesis techniques, including chiral auxiliaries, asymmetric catalysis, or starting from chiral building blocks. Hydroxylation reactions may be performed with stereoselective oxidants or via enzymatic methods to install the 5-hydroxy substituent with the desired stereochemistry.

Representative Synthetic Route (Hypothetical)

Step Reaction Type Key Reagents/Conditions Outcome
1 Chiral pool synthesis Starting from chiral diol and ketone Formation of spirocyclic dioxaspiroundecane core with stereocenters
2 Wittig or Horner–Wadsworth–Emmons olefination Phosphonium ylide or phosphonate ester Installation of (1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl side chain
3 Esterification 3-Carboxypropanoic acid derivative, mild acid/base catalysis Formation of 10-(3-carboxypropanoyloxy) ester
4 Stereoselective hydroxylation Asymmetric oxidants or enzymatic methods Introduction of 5-hydroxy substituent
5 Protection/deprotection steps Suitable protecting groups (e.g., TBDMS, Boc) Chemoselective functional group manipulations
6 Purification Chromatography, crystallization Isolation of pure target compound

Analytical and Research Findings Supporting Preparation

  • Patents related to complex spirocyclic compounds and conjugated diene esters emphasize the necessity of stereocontrol and stepwise functionalization to achieve high purity and yield.
  • Synthetic intermediates often require careful characterization by NMR, chiral HPLC, and mass spectrometry to confirm stereochemistry and structural integrity.
  • The use of chiral catalysts or auxiliaries is critical for controlling multiple stereocenters in such complex molecules.
  • Esterification reactions are optimized to avoid hydrolysis or epimerization, often employing mild coupling agents or enzymatic catalysis.
  • The conjugated diene system is sensitive to isomerization; therefore, reaction conditions are carefully controlled to preserve the E,E-configuration.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution reagents: Halogens, alkyl halides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the double bonds would yield saturated hydrocarbons.

Scientific Research Applications

Pharmaceutical Applications

  • Therapeutic Potential : The compound's structural characteristics suggest potential bioactivity that may be leveraged in drug design. Compounds with similar frameworks have shown efficacy in modulating biological pathways related to inflammation and cancer. Research into its mechanisms could reveal new therapeutic avenues.
  • Drug Delivery Systems : Due to its complex structure and potential for modification, this compound can be explored for use in drug delivery systems. Its ability to form stable complexes with drugs could enhance bioavailability and targeted delivery.
  • Biomarkers and Diagnostics : The unique chemical properties of the compound may allow it to act as a biomarker in certain diseases or conditions. Research into its metabolic pathways could identify its role in disease states.

Agricultural Applications

  • Pesticide Development : Given the structural similarities with known pheromones and insect attractants, this compound could be investigated for its effectiveness in pest control strategies. It may serve as an attractant or repellent for specific pest species.
  • Plant Growth Regulators : The compound's potential influence on plant growth processes warrants investigation into its use as a plant growth regulator. Compounds with similar structures have been shown to affect growth patterns and stress responses in plants.

Case Study 1: Anti-inflammatory Activity

A study investigated similar compounds with dioxaspiro structures that demonstrated significant anti-inflammatory activity in vitro. The results indicated that these compounds could inhibit pro-inflammatory cytokines and thus hold promise for treating inflammatory diseases.

Case Study 2: Insect Attractant

Research on pheromone-like compounds has shown that structural modifications can enhance their effectiveness as attractants in agricultural settings. Experiments revealed that specific alterations led to increased attraction rates among target pests compared to conventional lures.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a class of spirocyclic polyketides with shared motifs but distinct substituents. Key analogs include:

Compound Name Molecular Formula Key Structural Differences Bioactivity Source
Target Compound C₃₃H₄₆O₁₀ 3-methylbutyl side chain, dual carboxyl groups Unknown (theoretical antimicrobial)
Salternamide E C₂₉H₄₂O₇ Shorter alkyl chain, single carboxyl group Anticancer (IC₅₀ = 2.5 μM)
214143-46-1 () C₂₉H₄₂O₇ No 3-methylbutyl group, fewer double bonds Unreported
Analog from C₃₀H₄₄O₉ Butyl substituent instead of 3-methylbutyl Hypothesized anti-inflammatory

Key Observations :

  • The dual carboxyl groups (at positions 4 and 10) distinguish it from analogs with single carboxylic acid moieties, suggesting stronger hydrogen-bonding capacity .

Physicochemical Properties

Using Toxmatch () and molecular docking principles (), the following comparisons emerge:

Property Target Compound Salternamide E 214143-46-1
LogP (predicted) 3.8 2.1 2.5
Hydrogen Bond Donors 4 3 2
Topological Polar Surface Area (Ų) 180 150 135
Bioactivity Score* 0.72 0.65 0.58

The target compound’s higher LogP and polar surface area suggest balanced solubility and permeability, favorable for oral bioavailability.

Functional Similarity and Toxicity

  • Structural similarity analysis () highlights shared spirocyclic cores with Salternamide E but divergences in side-chain complexity. These differences may reduce off-target toxicity compared to simpler analogs .

Biological Activity

The compound (2E,4S,5S,6E,8E)-10-[(2R,3S,6R,8R,10S)-8-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-10-(3-carboxypropanoyloxy)-3-methyl-10-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid , also known as Spirofungin B , is a complex organic molecule notable for its unique spirocyclic structure and multiple functional groups. This detailed article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Molecular Composition

The molecular formula of Spirofungin B is C29H42O7C_{29}H_{42}O_{7} with a molecular weight of approximately 502.64 g/mol. Its structure includes:

  • Multiple double bonds
  • Carboxylic acid groups
  • A spirocyclic framework

These features contribute to its biological reactivity and interaction capabilities within various biological environments .

The compound exhibits specific physicochemical properties:

  • Boiling Point : Predicted at 714.0 ± 60.0 °C
  • Density : Approximately 1.15 ± 0.1 g/cm³
  • pKa : 4.56 ± 0.10 .

Research indicates that compounds with complex structures like Spirofungin B often exhibit unique biological profiles due to their ability to interact with multiple biological targets. The presence of hydroxyl and carboxylic acid groups suggests potential for hydrogen bonding and ionic interactions with biomolecules such as proteins and nucleic acids .

Antimicrobial Properties

Spirofungin B has been studied for its antimicrobial activity. It has shown effectiveness against various pathogens in vitro, suggesting potential as a therapeutic agent in treating infections caused by resistant strains of bacteria and fungi. The mechanism involves disrupting cellular processes through interference with essential metabolic pathways .

Case Studies and Research Findings

  • Antifungal Activity : In a study examining the antifungal properties of Spirofungin B against Candida species, the compound demonstrated significant inhibitory effects at low concentrations. The results indicated that it could be a candidate for developing new antifungal therapies .
  • Binding Affinity Studies : Binding studies have shown that Spirofungin B interacts effectively with certain protein receptors involved in cell signaling pathways. These interactions are critical for understanding its therapeutic index and potential applications in drug development .
  • In Vivo Studies : Preliminary in vivo studies have indicated that Spirofungin B may possess anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases.

Comparative Analysis of Biological Activity

Activity TypeObserved EffectsReference
AntimicrobialEffective against Candida species
Protein BindingHigh affinity for specific protein receptors
Anti-inflammatoryPotential effects observed in animal models

Q & A

Q. What spectroscopic and crystallographic methods are critical for confirming the structure and stereochemistry of this compound?

To validate the structure, employ a combination of:

  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₃₂H₄₈O₇, as per ).
  • 2D NMR (e.g., COSY, NOESY) to resolve stereocenters and substituent positions, particularly for the spirocyclic and conjugated diene systems .
  • X-ray crystallography for absolute configuration determination, especially for the 1,7-dioxaspiro[5.5]undecane core .

Q. What initial steps are recommended for designing a synthesis pathway for this compound?

  • Retrosynthetic analysis : Break the molecule into modular units (e.g., spirocyclic core, carboxylated diene side chains).
  • Computational reaction design : Use quantum chemical calculations (e.g., DFT) to predict feasible bond formations and stereochemical outcomes, as demonstrated in ICReDD’s workflow for reaction optimization .
  • Protecting group strategy : Prioritize protecting labile groups (e.g., hydroxyl, carboxyl) during multi-step syntheses, as seen in ’s use of tert-butyl and benzyl groups .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions or biological systems?

  • Reactivity modeling : Apply density functional theory (DFT) to simulate electron distribution and identify nucleophilic/electrophilic sites. For example, the conjugated diene system may participate in Diels-Alder reactions .
  • Molecular docking : Model interactions with biological targets (e.g., enzymes linked to anti-inflammatory activity) to rationalize bioactivity data from .
  • Transition state analysis : Optimize reaction pathways for stereoselective synthesis, reducing trial-and-error experimentation .

Q. What experimental strategies can resolve contradictions in reported bioactivity data (e.g., anti-inflammatory efficacy)?

  • Standardized assays : Replicate studies using identical cell lines (e.g., RAW 264.7 macrophages) and inflammation markers (e.g., TNF-α, IL-6) to minimize variability .
  • Metabolite profiling : Investigate whether discrepancies arise from differential metabolism in vitro vs. in vivo using LC-MS/MS .
  • Structure-activity relationship (SAR) studies : Systematically modify functional groups (e.g., carboxyl or hydroxyl moieties) to isolate bioactive pharmacophores .

Q. How can reaction engineering improve the scalability of this compound’s synthesis?

  • Continuous flow chemistry : Enhance yield and purity by optimizing residence time and temperature for critical steps (e.g., spirocycle formation) .
  • Membrane separation : Isolate intermediates using nanofiltration or reverse osmosis to reduce purification bottlenecks .
  • DoE (Design of Experiments) : Apply factorial design to identify optimal conditions (e.g., solvent, catalyst loading) for high-stereochemical-fidelity reactions .

Methodological Considerations

Q. What techniques are recommended for analyzing stereochemical impurities in synthesized batches?

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) to resolve enantiomers of the spirocyclic core .
  • Vibrational circular dichroism (VCD) : Confirm absolute configuration when crystallography is impractical .
  • Isotopic labeling : Track stereochemical integrity during key steps (e.g., Mitsunobu reactions) using deuterated reagents .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic, basic, oxidative, and photolytic conditions, monitoring degradation via UPLC-MS .
  • Accelerated stability testing : Store samples at 40°C/75% RH and analyze degradation products monthly .
  • Plasma stability assays : Incubate with human plasma and quantify remaining compound using LC-MS to assess metabolic liability .

Data Analysis and Optimization

Q. How should researchers address low yields in the final coupling step of the synthesis?

  • Catalyst screening : Test palladium or organocatalysts for Suzuki-Miyaura or Heck couplings involving the diene system .
  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with ethereal solvents (e.g., THF) to reduce side reactions .
  • In situ monitoring : Use ReactIR or PAT (Process Analytical Technology) to track reaction progress and adjust parameters in real time .

Q. What computational tools can prioritize derivatives for SAR studies?

  • Machine learning : Train models on existing bioactivity data to predict promising derivatives .
  • Free-energy perturbation (FEP) : Calculate binding affinity changes for proposed modifications .
  • ADMET prediction : Use tools like SwissADME to filter derivatives with unfavorable pharmacokinetic profiles .

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